molecular formula C9H7ClN4O2 B7469256 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine

2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine

Cat. No. B7469256
M. Wt: 238.63 g/mol
InChI Key: NKYKRECBXQJRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine, also known as CNI-PI, is a chemical compound with potential applications in scientific research. This compound is a member of the nitroimidazole family, which is well-known for its therapeutic use in treating various bacterial and parasitic infections. However, CNI-PI has recently gained attention for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine works by selectively binding to DNA lesions induced by ionizing radiation. This binding results in the stabilization of the DNA lesion, which prevents the repair machinery from recognizing and repairing the lesion. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to have minimal toxicity in normal cells, making it a promising candidate for use in cancer treatment. However, this compound has been shown to induce DNA damage in normal cells at high concentrations, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its selectivity for DNA lesions induced by ionizing radiation. This makes it a valuable tool for studying the cellular response to DNA damage and repair mechanisms. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment.
One of the limitations of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its potential to induce DNA damage in normal cells at high concentrations. This may limit its use in certain applications and requires careful consideration when designing experiments.

Future Directions

There are several potential future directions for research involving 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine. One potential direction is to further investigate its mechanism of action and how it interacts with DNA repair machinery. Another potential direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is potential for 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine to be used as a diagnostic tool for detecting DNA damage in cancer cells.

Synthesis Methods

The synthesis of 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine involves the reaction of 2-chloro-5-bromopyridine with 4-nitroimidazole in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.

Scientific Research Applications

2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has potential applications in scientific research as a tool for studying DNA damage and repair mechanisms. This compound has been shown to selectively bind to DNA lesions induced by ionizing radiation, which makes it a valuable tool for studying the cellular response to DNA damage. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment by sensitizing cancer cells to radiation-induced DNA damage.

properties

IUPAC Name

2-chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-8-2-1-7(3-11-8)4-13-5-9(12-6-13)14(15)16/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYKRECBXQJRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=C(N=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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